4-[4-(Furan-3-carbonyl)piperazin-1-YL]-2-methyl-6-(trifluoromethyl)pyrimidine
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Overview
Description
4-[4-(Furan-3-carbonyl)piperazin-1-YL]-2-methyl-6-(trifluoromethyl)pyrimidine is a versatile chemical compound with a unique structure that enables its use in various scientific research applications. Its molecular formula is C17H18F3N3O2, and it is known for its potential in drug development and exploration of biological mechanisms .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(Furan-3-carbonyl)piperazin-1-YL]-2-methyl-6-(trifluoromethyl)pyrimidine typically involves the reaction of 2,5-dimethylfuran-3-yl with 4-[5-(trifluoromethyl)-2-pyridinyl]piperazine under specific conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
4-[4-(Furan-3-carbonyl)piperazin-1-YL]-2-methyl-6-(trifluoromethyl)pyrimidine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
4-[4-(Furan-3-carbonyl)piperazin-1-YL]-2-methyl-6-(trifluoromethyl)pyrimidine has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of novel derivatives.
Biology: Explored for its potential in studying biological mechanisms and pathways.
Medicine: Investigated for its potential therapeutic properties and drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[4-(Furan-3-carbonyl)piperazin-1-YL]-2-methyl-6-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2,5-Dimethyl-3-furyl{4-[5-(trifluoromethyl)-2-pyridinyl]piperazino}methanone
- 6-Methyl-2-(trifluoromethyl)-4-quinolyl piperazino methanone
- 4-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxybenzoic acid
Uniqueness
4-[4-(Furan-3-carbonyl)piperazin-1-YL]-2-methyl-6-(trifluoromethyl)pyrimidine is unique due to its specific structural features, which enable its use in a wide range of applications. Its trifluoromethyl group and pyrimidinyl moiety contribute to its distinct chemical properties and reactivity, making it a valuable compound for scientific research .
Biological Activity
4-[4-(Furan-3-carbonyl)piperazin-1-YL]-2-methyl-6-(trifluoromethyl)pyrimidine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its structural characteristics, biological activities, and relevant case studies, supported by diverse research findings.
Structural Characteristics
The compound has the following molecular characteristics:
- Molecular Formula : C₁₅H₁₅F₃N₄O₂
- Molecular Weight : 340.30 g/mol
- CAS Number : 1775451-69-8
Table 1: Molecular Characteristics
Property | Value |
---|---|
Molecular Formula | C₁₅H₁₅F₃N₄O₂ |
Molecular Weight | 340.30 g/mol |
CAS Number | 1775451-69-8 |
Biological Activity
The biological activity of this compound has been investigated in various contexts, particularly in antiviral and anticancer research. The following sections summarize key findings from the literature.
Antiviral Activity
Research indicates that compounds with similar structural motifs exhibit significant antiviral properties. For instance, derivatives of pyrimidine have been shown to inhibit viral replication effectively. The compound may share similar mechanisms of action.
-
Mechanism of Action :
- Inhibition of viral RNA polymerase.
- Interference with viral protein synthesis.
-
Case Study :
A study demonstrated that related pyrimidine derivatives exhibited EC₅₀ values ranging from 5–28 μM against respiratory syncytial virus (RSV) . While specific data on the compound's EC₅₀ is not yet available, its structural analogs suggest potential efficacy.
Anticancer Activity
The compound's structural elements, particularly the piperazine and trifluoromethyl groups, are known to enhance biological activity against cancer cells.
- In Vitro Studies :
-
Case Study :
A derivative with a similar scaffold demonstrated an IC₅₀ of approximately 8 μM against breast cancer cells, indicating promising anticancer properties .
Pharmacological Studies
Pharmacological evaluations have been conducted to assess the therapeutic potential of this compound.
Table 2: Summary of Pharmacological Findings
Study Type | Findings |
---|---|
Antiviral Studies | EC₅₀ values between 5–28 μM for analogs |
Anticancer Studies | IC₅₀ values around 8 μM for related compounds |
Properties
IUPAC Name |
furan-3-yl-[4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F3N4O2/c1-10-19-12(15(16,17)18)8-13(20-10)21-3-5-22(6-4-21)14(23)11-2-7-24-9-11/h2,7-9H,3-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIVHKMKQPPSQJW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCN(CC2)C(=O)C3=COC=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F3N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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